molecular formula C10H15BO3 B1419114 (4-Ethoxy-2,6-dimethylphenyl)boronic acid CAS No. 1315342-15-4

(4-Ethoxy-2,6-dimethylphenyl)boronic acid

Cat. No.: B1419114
CAS No.: 1315342-15-4
M. Wt: 194.04 g/mol
InChI Key: GXRDZDWVEGEKPC-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and dimethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of the compound (4-Ethoxy-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The success of this reaction and the subsequent pathways it affects is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable bioavailability characteristics.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , indicating that the compound can function effectively in a variety of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(4-ethoxy-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRDZDWVEGEKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659358
Record name (4-Ethoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315342-15-4
Record name Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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